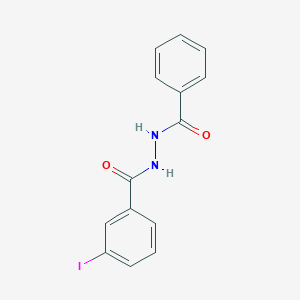

N'-benzoyl-3-iodobenzohydrazide

Description

N'-Benzoyl-3-iodobenzohydrazide is a benzohydrazide derivative characterized by a benzoyl group (C₆H₅CO-) attached to the hydrazide nitrogen and a 3-iodo substituent on the benzohydrazide core. This compound belongs to a broader class of hydrazide analogs, which are synthesized via condensation reactions between substituted benzohydrazides and aldehydes or acyl chlorides . Such derivatives are often explored for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities, owing to their versatile hydrogen-bonding and π-conjugated systems .

Properties

Molecular Formula |

C14H11IN2O2 |

|---|---|

Molecular Weight |

366.15 g/mol |

IUPAC Name |

N//'-benzoyl-3-iodobenzohydrazide |

InChI |

InChI=1S/C14H11IN2O2/c15-12-8-4-7-11(9-12)14(19)17-16-13(18)10-5-2-1-3-6-10/h1-9H,(H,16,18)(H,17,19) |

InChI Key |

GZMFDUYTRMZWEB-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC(=CC=C2)I |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzohydrazide derivatives exhibit diverse biological and physicochemical properties depending on substituent patterns. Below is a structured comparison of N'-benzoyl-3-iodobenzohydrazide with key analogs:

Substituent Effects on Bioactivity

- (E)-N'-Benzylidene-benzohydrazide (3a-o) : These analogs feature a benzylidene group (C₆H₅CH=) instead of benzoyl. Studies show that benzylidene derivatives display strong antimicrobial activity, with substituents like nitro or methoxy enhancing potency. For example, 3-nitro-N'-(3-nitrobenzylidene)benzohydrazide (CAS 20167-49-1) exhibits dual nitro groups that increase electron-withdrawing effects, improving redox activity . In contrast, the iodine atom in this compound may favor halogen bonding in target binding .

- However, the absence of a benzoyl group reduces steric hindrance, possibly altering receptor interactions .

Halogen-Substituted Analogs

- 3-Bromo-N'-(4-methoxybenzylidene)benzohydrazide : Bromine’s smaller atomic radius compared to iodine reduces steric effects but weakens halogen bonding. This compound’s methoxy group enhances electron-donating properties, contrasting with the electron-withdrawing iodine in this compound .

- 2-Iodo-N'-(3-iodobenzoyl)benzohydrazide (PubChem CID 4236537): This di-iodo analog has higher molecular weight (C₁₄H₁₀I₂N₂O₂) and lipophilicity than the mono-iodo compound.

Electron-Withdrawing vs. Electron-Donating Groups

- N'-[(2-Fluorophenyl)sulfonyl]-3-iodobenzohydrazide : The sulfonyl group (-SO₂-) is strongly electron-withdrawing, increasing acidity of the hydrazide NH proton. This contrasts with the benzoyl group’s moderate electron-withdrawing effect, which balances stability and reactivity .

- 3,4,5-Trimethoxybenzohydrazide Derivatives : Methoxy groups enhance electron donation, improving interactions with electron-deficient biological targets. For instance, (E)-N'-(2-hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide forms intramolecular hydrogen bonds, stabilizing its conformation in crystal structures .

Structural and Physicochemical Properties

Table 1: Key Properties of Selected Benzohydrazides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.